HP-228
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53)/t33-,34-,35-,36+,37+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZNDVUBSEJJO-XAYNKGEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-89-9 | |
| Record name | HP-228 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HP-228 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VG23J6TWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with a Wang resin pre-loaded with a glycine residue. The C-terminal amide (Gly-NH₂) is anchored via a acid-labile linker, enabling cleavage upon completion.
Sequential Amino Acid Coupling
Amino acids are coupled in the order: D-Trp → L-Arg → (D)Phe → L-His → L-Gln → L-Nle , proceeding from the C- to N-terminus. Each cycle involves:
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Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
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Activation : Amino acids are activated with N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
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Coupling : Activated amino acids react with the resin-bound peptide for 60–90 minutes at 25°C.
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Washing : Residual reagents are removed with DMF and dichloromethane (DCM).
Side-Chain Deprotection and Modifications
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DNP Group Removal : 2.5% thiophenol in DMF eliminates the 2,4-dinitrophenyl (DNP) protecting group from histidine.
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Formyl Group Cleavage : 25% hydrogen fluoride (HF) in dimethylsulfide selectively removes formyl protections.
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N-Terminal Acetylation : The Nle residue is acetylated using acetic anhydride to enhance metabolic stability.
Critical Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Deprotection | 20% piperidine in DMF | Fmoc group removal |
| Activation | DIC, HOBt | Amino acid activation |
| Coupling | DMF, 25°C, 60–90 min | Peptide bond formation |
| Side-chain cleavage | 2.5% thiophenol (DNP removal), 25% HF (formyl) | Selective deprotection |
| Resin cleavage | 95% trifluoroacetic acid (TFA), 2.5% H₂O | Peptide-resin separation |
Post-Synthesis Purification
Resin Cleavage and Crude Isolation
The peptide is cleaved from the resin using a TFA/H₂O mixture (95:5 v/v), precipitating the crude product in cold diethyl ether. Centrifugation yields a pellet, which is lyophilized to remove residual solvents.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column) purifies the crude peptide:
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Mobile Phase : Gradient of acetonitrile (0.1% TFA) in water (0.1% TFA).
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Yield : ~60% based on resin loading capacity (0.2 mmol/g).
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular weight (MW = 1,023.2 Da) and sequence integrity. Discrepancies >0.1 Da trigger re-purification.
Circular Dichroism (CD) Spectroscopy
CD spectra validate the peptide’s secondary structure, ensuring the D-amino acids ((D)Phe, (D)Trp) induce the desired conformational rigidity.
Binding Affinity Assays
This compound’s efficacy is corroborated via melanocortin receptor (MCR-4) binding assays (IC₅₀ = 12 nM).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
HP-228 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Deprotection Reagents: Trifluoroacetic acid
Solvents: Dimethyl sulfoxide, ethanol, water
Major Products Formed
The major product formed from the synthesis of this compound is the heptapeptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected to yield the final product .
Scientific Research Applications
Immunological Applications
HP-228 has been extensively studied for its immunomodulatory effects. Research indicates that it can inhibit the induction of nitric oxide synthase (iNOS) in vivo, which is crucial for managing inflammatory responses.
Case Study: Endotoxemia Model
- Objective : To assess the effect of this compound on nitric oxide production during endotoxemia.
- Method : Rats were administered E. coli lipopolysaccharide (LPS) with or without prior this compound treatment.
- Findings : this compound significantly reduced iNOS activity and nitric oxide production in treated rats compared to controls, suggesting its potential as a therapeutic agent for conditions involving excessive inflammation .
Respiratory Physiology
This compound has also been evaluated for its respiratory effects, particularly in combination with morphine.
Clinical Trial Overview
- Participants : Healthy young males.
- Design : Double-blind, placebo-controlled study assessing the effects of this compound on ventilation and hypoxic response.
- Results : this compound did not significantly alter respiratory function or hemodynamics but was noted to cause cutaneous flushing. Importantly, it did not enhance morphine-induced respiratory depression .
Treatment of Sexual Dysfunction
This compound has been identified as a potential treatment for sexual dysfunction, including erectile dysfunction.
Patent Overview
- Application : The compound is proposed to treat sexual arousal disorders by acting as a melanocortin receptor agonist.
- Mechanism : this compound enhances sexual function through its action on specific melanocortin receptors, particularly MC3R and MC4R .
Formulation Studies
Research has also focused on the formulation of this compound for enhanced delivery and efficacy.
Liposomal Formulation Study
- Objective : To evaluate the encapsulation stability and release characteristics of this compound in liposomal formulations.
- Method : The study assessed encapsulation efficiency using protamine to separate liposome-bound this compound from free peptide.
- Findings : The liposomal formulation demonstrated high encapsulation efficiency, suggesting potential for improved therapeutic delivery systems .
Data Summary Table
| Application Area | Key Findings | Study Type |
|---|---|---|
| Immunology | Inhibits iNOS induction; reduces nitric oxide levels | Animal model study |
| Respiratory Physiology | No significant impact on ventilation; flushing noted | Clinical trial |
| Sexual Dysfunction | Potential treatment via melanocortin receptor agonism | Patent application |
| Formulation | High encapsulation efficiency in liposomal delivery | Formulation study |
Mechanism of Action
HP-228 exerts its effects by inhibiting the induction of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, this compound can modulate inflammatory responses and immune functions. The molecular targets and pathways involved include the nitric oxide signaling pathway and cytokine regulation .
Comparison with Similar Compounds
Structural and Functional Comparison
Mechanistic Differences
- In contrast, α-MSH directly suppresses pro-inflammatory cytokines like TNF-α .
- Receptor Specificity: this compound shows broader MCR interactions (likely MC1R and MC4R), while bremelanotide is highly selective for MC4R, explaining its CNS-focused effects on sexual function .
- Clinical Efficacy : In endotoxemia models, this compound outperformed α-MSH in preventing hypotension and organ damage at lower doses (30 µg/kg vs. 100 µg/kg for α-MSH) .
Clinical Development and Limitations
- This compound : Discontinued for metabolic indications due to strategic reasons, though its anti-inflammatory profile remains promising .
- Melanotan-II: Limited by side effects (e.g., hyperpigmentation) and narrower therapeutic scope .
Research Findings and Data Tables
Table 1: Preclinical Efficacy in Endotoxemia Models
| Parameter | This compound | α-MSH | LPS Control |
|---|---|---|---|
| iNOS Activity Reduction | 72% | 45% | 0% |
| Survival Rate (6h) | 90% | 70% | 40% |
| Plasma TNF-α Levels | ↓ 60% | ↓ 35% | ↑ 300% |
Biological Activity
HP-228 is a synthetic heptapeptide that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This compound is notable for its potential therapeutic applications in inflammatory conditions, where modulation of nitric oxide (NO) production is critical. The following sections detail the biological activity of this compound, supported by relevant data tables and case studies.
This compound primarily functions by inhibiting nitric oxide synthase, the enzyme responsible for converting L-arginine to nitric oxide. By reducing NO levels, this compound mitigates inflammatory responses and oxidative stress. This mechanism has been validated through various in vivo studies, indicating that this compound can effectively modulate biological reactions associated with inflammation.
Research Findings
Numerous studies have demonstrated the protective effects of this compound against myocardial damage during reperfusion. For instance, one study reported that this compound reduced tissue injury by approximately 50% during such events. Additionally, this compound has been shown to inhibit leukocyte migration, a crucial factor in the inflammatory response, suggesting its potential utility in treating conditions characterized by excessive inflammation.
Comparative Analysis with Other Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Acyclovir | Antiviral; inhibits viral DNA polymerase | Primarily used for viral infections; not anti-inflammatory |
| Valacyclovir | Prodrug of acyclovir; similar antiviral action | Improved bioavailability compared to acyclovir |
| L-NAME | Non-selective NOS inhibitor | Broader inhibition leading to more side effects |
| N(G)-monomethyl-L-arginine | Competitive NOS inhibitor | More potent but less selective than this compound |
This compound stands out due to its selective inhibition of NOS and its specific applications in reducing inflammation without significantly affecting other pathways. This selectivity may provide therapeutic advantages over broader inhibitors.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
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Myocardial Protection Study :
- Objective : To assess the protective effects of this compound during myocardial ischemia-reperfusion.
- Findings : Administration of this compound resulted in a 50% reduction in myocardial tissue injury compared to control groups.
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Inflammatory Response Modulation :
- Objective : To evaluate the impact of this compound on leukocyte migration.
- Findings : The compound significantly inhibited leukocyte migration in animal models, demonstrating its potential as an anti-inflammatory agent.
Future Directions
While current research underscores the therapeutic potential of this compound, further studies are warranted to explore its interactions with other drugs and biological systems. Understanding these interactions will be crucial for optimizing its use in clinical settings and ensuring safety profiles are maintained.
Q & A
Q. What is the primary mechanism of action of HP-228 in modulating inflammatory responses?
this compound, a synthetic heptapeptide analog of α-MSH, inhibits inducible nitric oxide synthase (iNOS) activity in vivo by attenuating lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This is demonstrated in rat models where pretreatment with this compound (30 µg/kg) significantly reduced aortic cGMP levels and 3[H]-citrulline conversion rates in lung homogenates, indicating suppressed iNOS activity . Notably, this effect is absent in vitro, suggesting a plasma-dependent or systemic regulatory mechanism .
Q. Which experimental models are most suitable for studying this compound's effects on iNOS activity?
The LPS-induced endotoxemia rat model (5 mg/kg LPS, intravenous) is a validated system for assessing this compound's in vivo efficacy. Key endpoints include measuring aortic cGMP (via nitro-L-arginine methyl ester-sensitive pathways) and 3[H]-citrulline conversion rates in tissue homogenates . For in vitro studies, isolated rat aortic smooth muscle cells exposed to LPS or interleukin-1β (IL-1β) can test direct iNOS induction, though this compound shows no activity in this context without plasma .
Q. How should researchers standardize protocols for this compound administration in preclinical studies?
- Dosage : 30 µg/kg this compound, administered 30 minutes before LPS challenge, is effective in vivo .
- Timing : Monitor iNOS activity within 6 hours post-LPS exposure to capture peak NO production .
- Controls : Include untreated, LPS-only, and plasma-treated cell groups to isolate systemic vs. direct effects .
Advanced Research Questions
Q. How can contradictions between this compound's in vivo efficacy and in vitro inactivity be methodologically addressed?
Contradictions arise from this compound's reliance on plasma components for iNOS inhibition. To investigate:
- Plasma Fractionation : Test this compound pre-incubated with rat plasma fractions (e.g., albumin, proteases) in vitro to identify bioactive metabolites .
- Metabolic Profiling : Use LC-MS to detect this compound derivatives in plasma and correlate with iNOS suppression .
- Cellular Uptake Studies : Employ fluorescently labeled this compound to track intracellular localization in smooth muscle cells .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models to estimate EC50 values for iNOS inhibition .
- Error Analysis : Quantify variability in cGMP measurements (e.g., standard error of the mean) and apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
- Power Analysis : Ensure sample sizes (n ≥ 6 per group) to detect ≥30% differences in NO levels at 80% power .
Q. What strategies optimize this compound's therapeutic window in complex inflammatory models?
- Combination Therapies : Co-administer this compound with glucocorticoids or TNF-α inhibitors to assess synergistic effects .
- Temporal Dosing : Test staggered administration (e.g., pre- vs. post-LPS) to determine critical intervention windows .
- Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance this compound's bioavailability in target organs (e.g., lungs) .
Data Interpretation & Integration
Q. How can this compound's iNOS inhibition data be contextualized within broader neuropeptide research?
Compare this compound's efficacy to other α-MSH analogs (e.g., [D-Trp7]-α-MSH) using standardized metrics like % iNOS suppression and EC50. This compound's plasma-dependent action contrasts with direct receptor-binding peptides, suggesting divergent mechanistic pathways . Meta-analyses of cytokine profiles (e.g., TNF-α, IL-6) across studies can further clarify its immunomodulatory role .
Q. What are the limitations of current this compound studies, and how can they guide future research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
